molecular formula C18H32ClNOS B3846673 4-[4-(Dibutylamino)butylsulfanyl]phenol;hydrochloride

4-[4-(Dibutylamino)butylsulfanyl]phenol;hydrochloride

Cat. No.: B3846673
M. Wt: 346.0 g/mol
InChI Key: SKMZDMABXHRTES-UHFFFAOYSA-N
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Description

4-[4-(Dibutylamino)butylsulfanyl]phenol;hydrochloride is an organic compound with a complex structure that includes a phenol group, a dibutylamino group, and a butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dibutylamino)butylsulfanyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:

    Formation of the Dibutylamino Group: This can be achieved by reacting dibutylamine with an appropriate alkylating agent.

    Attachment of the Butylsulfanyl Group:

    Formation of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol precursor is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dibutylamino)butylsulfanyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dibutylamino and butylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(Dibutylamino)butylsulfanyl]phenol;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[4-(Dibutylamino)butylsulfanyl]phenol;hydrochloride involves its interaction with specific molecular targets. The dibutylamino group may interact with enzymes or receptors, while the phenol group can participate in hydrogen bonding or other interactions. The butylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-(Dibutylamino)phenol: Lacks the butylsulfanyl group, which may affect its biological activity and solubility.

    4-(Butylsulfanyl)phenol: Lacks the dibutylamino group, which may reduce its ability to interact with certain enzymes or receptors.

    4-(Dibutylamino)butylphenol: Lacks the sulfanyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

4-[4-(Dibutylamino)butylsulfanyl]phenol;hydrochloride is unique due to the presence of both the dibutylamino and butylsulfanyl groups, which may confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of interactions and applications in various fields.

Properties

IUPAC Name

4-[4-(dibutylamino)butylsulfanyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NOS.ClH/c1-3-5-13-19(14-6-4-2)15-7-8-16-21-18-11-9-17(20)10-12-18;/h9-12,20H,3-8,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMZDMABXHRTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCSC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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